molecular formula C12H14O2 B1584675 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene CAS No. 9010-92-8

2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene

Cat. No. B1584675
CAS RN: 9010-92-8
M. Wt: 190.24 g/mol
InChI Key: CVEPFOUZABPRMK-UHFFFAOYSA-N
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Description

“2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene” is a polymer that is prepared by introducing hydrophilic groups of carboxyl and hydroxyl groups . It is also known by other names such as Methacrylic acid, vinyl ester; Vinyl methacrylate; 2-Methyl-2-propenoic acid, ethenyl ester; 1-ethenyl-2-methyl-2-propenoate .


Synthesis Analysis

The synthesis of this polymer involves the use of methyl methacrylate and butyl acrylate as the main monomers and benzoyl peroxide as the initiator .


Molecular Structure Analysis

The molecular formula of the monomer unit is C6H8O2, and it has a molecular weight of 112.1265 . The structure is available as a 2D Mol file .


Chemical Reactions Analysis

The polymerization of 2-propenoic acid, 2-methyl-, with ethenylbenzene can lead to the synthesis of various graft polymers.

Scientific Research Applications

Synthesis of Graft Polymers

The polymerization of 2-propenoic acid, 2-methyl-, with ethenylbenzene can lead to the synthesis of various graft polymers. For instance, ethenylbenzene-terminated poly(2-acetoxyethyl methacrylate) macromonomers were synthesized, and the number-average molecular weight of these macromonomers could be controlled by adjusting the feed composition. This process facilitates the preparation of comb-type polymers and graft copolymers, highlighting the versatile applications in polymer science (Niwa, Hayashi, & Matsumoto, 1985).

Vapor-Liquid Equilibrium in Polymer Systems

The study of vapor-liquid equilibrium in diluted polymer and solvent systems is significant for practical applications, such as in the field of crude oil flow improvement. Polymers including copolymers and terpolymers of octadecyl propenoate, propenoic acid, ethenylbenzene, and 1-vinyl-2-pyrrolidone have been analyzed to understand their phase behaviors, crucial for various industrial applications (Bogdanić & Wichterle, 2011).

Environmental Applications

Poly(styrene-co-divinylbenzene) polymers have been used for the adsorption of phenolic pollutants from wastewater. These polymers demonstrate significant adsorption capacities, offering a promising approach for environmental remediation (Păcurariu et al., 2013).

Radical Polymerization Applications

In the realm of radical polymerization, compounds like ethyl 2-[1-(trimethylsilylperoxy)ethyl]propenoate and related compounds have been synthesized and added to the free radical polymerization of vinylic monomers. These findings have implications for the preparation of poly(styrene) with specific molecular structures, vital for creating materials with tailored properties (Colombani, Beliard, & Chaumont, 1996).

In-situ Polymerization for Material Properties

The in-situ polymerization of compounds like 2-phenyl-1,3-oxazoline into poly(ethene-co-methacrylic acid) can yield materials with specific morphological, mechanical, and thermal properties. This process is pivotal in developing multiphase polymer blends with precise characteristics (Müller, Wörner, & Mülhaupt, 1995).

Molecularly Imprinted Polymers

Molecularly imprinted polymers, such as those with methylacrylic acid and divinylbenzene, have been utilized for the selective preconcentration of phenolic compounds from environmental water samples. This application is crucial in environmental monitoring and pollution control (Feng, Zhao, & Lin, 2009).

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

2-methylprop-2-enoic acid;styrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8.C4H6O2/c1-2-8-6-4-3-5-7-8;1-3(2)4(5)6/h2-7H,1H2;1H2,2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEPFOUZABPRMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)O.C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

114672-18-3, 737791-65-0, 9010-92-8, 124916-37-6
Record name 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene, graft
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene, diblock
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methacrylic acid-styrene copolymer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methacrylic acid-styrene block copolymer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Molecular Weight

190.24 g/mol
Source PubChem
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Product Name

2-Methylprop-2-enoic acid;styrene

CAS RN

9010-92-8
Record name 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene
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Record name 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene
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Record name 2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene
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Synthesis routes and methods I

Procedure details

Then, into a 500 ml four necked flask, 30.0 g of the above polymer and 50 ml of methanol were added and dissolved, and then 4.2 of potassim hydroxide was added, stirred and dissolved. Then, 16.2 g of benzyl bromide and 100 ml of dimethyl sulfoxide were added thereto, and the mixture was stirred at 80° C. for 2 hours. The reaction solution was dropwise added to a methanol/1.5% hydrochloric acid aqueous solution (volume ratio of 1/1). A white powder was recovered and vacuum-dried to obtain a partial benzyl ester of a styrene/methacrylic acid copolymer (esterification rate: 50% to methacrylic acid, as determined by potentiometric titration). The obtained amount was 32.5 g.
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four
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above polymer
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Synthesis routes and methods II

Procedure details

Example 1 was repeated except that a mixture of methacrylic acid, ethylbenzene and 100 ppm, based on methacrylic acid, of p-methoxyphenol was used instead of the methacrylic acid/ethylbenzene mixture fed to the second and third polymerization vessels. Styrene/methacrylic acid copolymer was obtained at a rate of 3.2 kg per hour.
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Synthesis routes and methods III

Procedure details

SMAA resin was produced by the same apparatus as used in Example 1 while methacrylic acid was fed so that the content of methacrylic acid in the SMAA resin formed in each polymerization vessel became 20% by weight. Specifically, a mixture composed of 70.8% by weight of styrene, 9.4% by weight of methacrylic acid and 20% by weight of ethylbenzene was fed continuously at a speed of 10 kg/hour into the first polymerization vessel kept at 139° C. Then, while the polymerization vessel which overflowed from the first polymerization vessel was conveyed to the second polymerization vessel maintained at 139° C, a mixture composed of 50% by weight of methacrylic acid and 50% by weight of ethylbenzene was continuously fed into the second polymerization vessel at a speed of 360 g/hour. Then, while the polymerization solution which overflowed from the second polymerization vessel was conveyed to the third polymerization vessel, a mixture composed of 50% by weight of methacrylic acid and 50% by weight of ethylbenzene was continuously fed into the third polymerization vessel. Then, water (2% by weight) was added to the polymerization solution which overflowed from the third polymerization vessel. The mixture was heated to 250° C by the preheater, and continuously fed into the solvent removing vessel maintained at 250° C and 20 torr to remove the solvent, and obtain styrene/methacrylic acid copolymer at a rate of 5 kg/ hour.
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Synthesis routes and methods IV

Procedure details

A reaction vessel equipped with a stirring rod and a thermometer was charged with 683 parts by mass of water, 11 parts by mass of a sodium salt of sulfuric acid ester of methacrylic acid-ethylene oxide adduct (ELEMINOL RS-30, manufactured by Sanyo Chemical Industries, Ltd.), 138 parts by mass of styrene, 138 parts by mass of methacrylic acid, and 1 part by mass of ammonium persulfate, and the resulting mixture was stirred for 15 minutes at 400 rpm to thereby prepare a white emulsion. The obtained emulsion was heated until the internal system temperature reached 75° C., and then was allowed to react for 5 hours. To the resultant, 30 parts by mass of a 1% by mass ammonium persulfate aqueous solution was further added, and the resulting mixture was aged for 5 hours at 75° C., to thereby obtain an aqueous dispersion liquid of a vinyl resin (a copolymer of styrene/methacrylic acid/a sodium salt of sulfuric acid ester of methacrylic acid-ethylene oxide adduct), i.e. Particle Dispersion Liquid 1.
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methacrylic acid ethylene oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene
Reactant of Route 2
2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene
Reactant of Route 3
2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene
Reactant of Route 4
2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene
Reactant of Route 5
2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene
Reactant of Route 6
2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene

Citations

For This Compound
3
Citations
G Fytianos, A Rahdar, GZ Kyzas - Nanomaterials, 2020 - mdpi.com
This review paper collects the recent updates regarding the use of nanomaterials in cosmetics. Special focus is given to the applications of nanomaterials in the cosmetic industry, their …
Number of citations: 219 www.mdpi.com
F STATEMENTS - elischolar.library.yale.edu
The accompanying financial statements of the Bank of Canada have been prepared by management in accordance with Canadian generally accepted accounting principles and …
Number of citations: 0 elischolar.library.yale.edu
W Olympia - apps.ecology.wa.gov
In 2018, the Washington State Legislature passed legislation banning the use of per-and polyfluoroalkyl substances (PFAS) in “specific food packaging applications” if safer alternatives …
Number of citations: 2 apps.ecology.wa.gov

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